

Application Notes and Protocols: Orbifloxacin-d4 in Veterinary Pharmacokinetic Studies

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Compound of Interest

Compound Name: Orbifloxacin-d4

Cat. No.: B15560664

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Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is utilized in veterinary medicine to treat various infections in companion animals. Understanding the pharmacokinetic profile of orbifloxacin is crucial for optimizing dosage regimens to ensure efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance. The use of a stable isotope-labeled internal standard, such as **Orbifloxacin-d4**, is the gold standard for quantitative analysis of orbifloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for accurate correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible pharmacokinetic data.

These application notes provide a comprehensive overview of the use of **Orbifloxacin-d4** in veterinary pharmacokinetic studies, including detailed experimental protocols and a summary of pharmacokinetic parameters from various studies.

Data Presentation: Pharmacokinetic Parameters of Orbifloxacin in Various Animal Species

The following tables summarize key pharmacokinetic parameters of orbifloxacin administered via different routes in several animal species. These values are essential for comparative analysis and for designing new pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Orbifloxacin in Dogs

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	t1/2 (h)	Reference
Oral	2.5	1.37	-	13	7.1	[1]
Oral	5.0	3.6	1.1	-	8.5	[2]
Intravenous	2.5	-	-	-	4.19	[3]
Intramuscular	2.5	-	-	-	3.95	[3]

Table 2: Pharmacokinetic Parameters of Orbifloxacin in Cats

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	t1/2 (h)	Reference
Oral	5.0	3.5	1.3	-	8.6	[2]
Subcutaneous	5.0	-	-	-	-	[4]

Table 3: Pharmacokinetic Parameters of Orbifloxacin in Other Veterinary Species

Species	Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	t1/2 (h)	Reference
Horse	Oral	2.5	1.25	-	-	3.42	[5]
Intravenous	2.5	-	-	-	5.08	[5]	
Goat	Intramuscular	2.5	1.76	1.00	19.66	-	[6]
Intravenous	2.5	-	-	-	8.63	[6]	
Rabbit	Oral	10	-	-	-	-	[7]
Oral	20	-	-	-	-	[7]	
Intravenous	10	-	-	-	-	[7]	
Intravenous	20	-	-	-	-	[7]	
Calf	Intramuscular	-	-	-	-	-	

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in dogs. It can be adapted for other species with appropriate adjustments to dosing, sample collection volumes, and ethical considerations.

1.1. Animals:

- A minimum of six healthy adult dogs (e.g., Beagles) of either sex.

- Animals should be acclimated to the study environment for at least one week prior to the experiment.
- Food should be withheld overnight before drug administration, with water available ad libitum.

1.2. Drug Administration:

- Oral Administration: Administer a single oral dose of orbifloxacin (e.g., 2.5 mg/kg body weight) in tablet or suspension form.
- Intravenous Administration: Administer a single intravenous bolus of orbifloxacin (e.g., 2.5 mg/kg body weight) via a cephalic vein catheter over a period of 1-2 minutes.

1.3. Sample Collection:

- Collect blood samples (approximately 2-3 mL) into heparinized tubes from a jugular or cephalic vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.^[7]
- Immediately after collection, centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma into labeled cryovials and store at -80°C until analysis.

1.4. Ethical Considerations:

- All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Analytical Protocol for Orbifloxacin Quantification in Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of orbifloxacin in plasma using **Orbifloxacin-d4** as an internal standard.

2.1. Materials and Reagents:

- Orbifloxacin analytical standard
- **Orbifloxacin-d4** (internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Blank canine plasma

2.2. Stock and Working Solutions:

- Prepare a stock solution of orbifloxacin (1 mg/mL) in a suitable solvent (e.g., methanol or 0.1 N HCl).
- Prepare a stock solution of **Orbifloxacin-d4** (1 mg/mL) in the same solvent.
- Prepare working solutions of orbifloxacin and **Orbifloxacin-d4** by serial dilution of the stock solutions with acetonitrile/water (50:50, v/v).

2.3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the **Orbifloxacin-d4** working solution (e.g., to achieve a final concentration of 100 ng/mL).
- Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.^[7]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

- Transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate orbifloxacin and **Orbifloxacin-d4** from endogenous plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Orbifloxacin: Monitor the transition of the precursor ion to a specific product ion.
 - **Orbifloxacin-d4**: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
 - Note: Specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

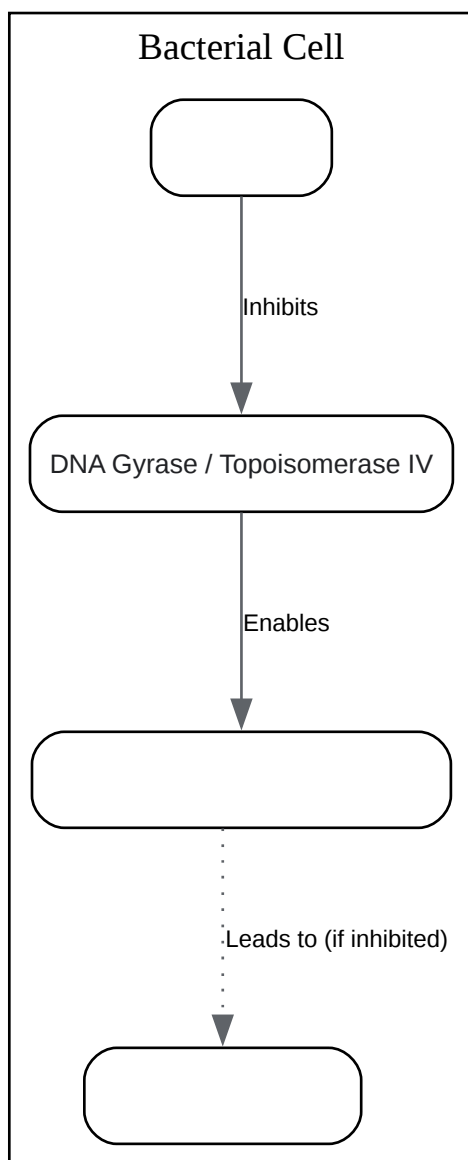
2.5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of orbifloxacin to **Orbifloxacin-d4** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of orbifloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Fluoroquinolones, including orbifloxacin, exert their bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, orbifloxacin stabilizes the complex and prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

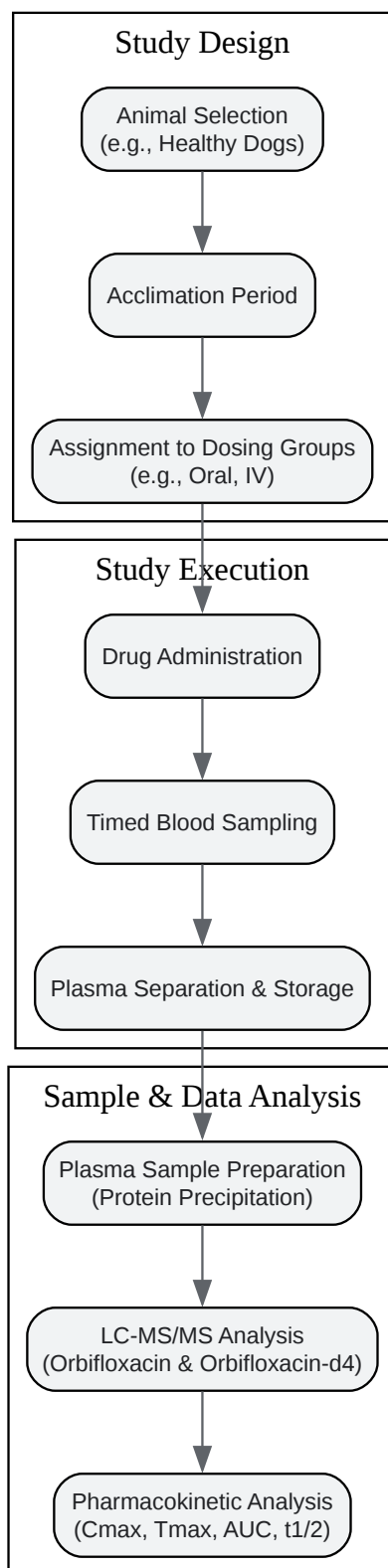


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Caption: Orbifloxacin's mechanism of action.

Experimental Workflow: Veterinary Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical veterinary pharmacokinetic study, from animal selection to data analysis.

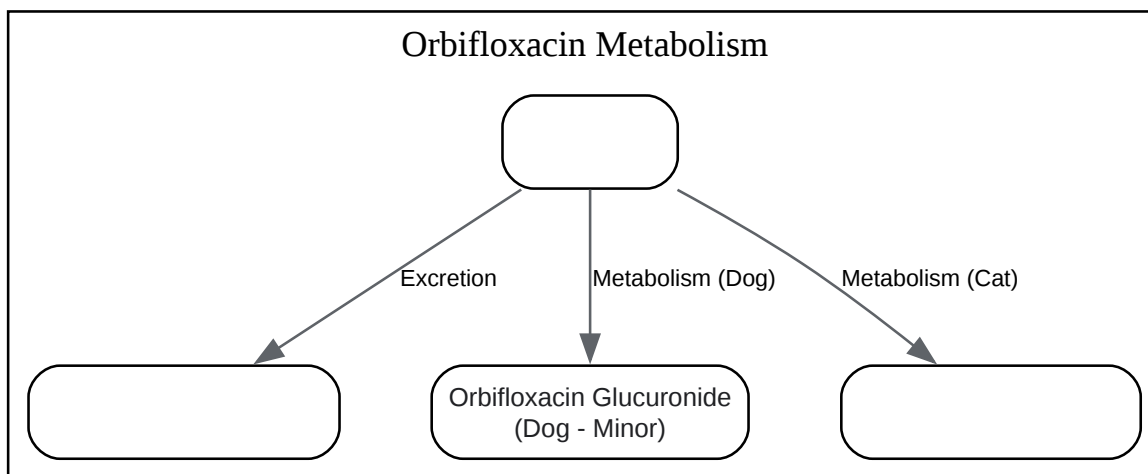


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Caption: Workflow of a veterinary pharmacokinetic study.

Metabolic Pathway of Orbifloxacin in Dogs and Cats

Orbifloxacin is primarily excreted unchanged in the urine.[2] However, minor metabolic pathways have been identified in dogs and cats. In dogs, a small fraction of orbifloxacin is metabolized to a glucuronide conjugate. In cats, the primary metabolite is N-hydroxy orbifloxacin.[4]



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Caption: Metabolic pathways of Orbifloxacin.

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